

A Technical Guide to Promethazine EP Impurity C: Physical and Chemical Characteristics

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Compound of Interest

Compound Name: *rac N-Demethyl Promethazine Hydrochloride*

Cat. No.: *B589797*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of Promethazine EP Impurity C. The information is curated for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and visual workflows to support analytical and development activities.

Introduction

Promethazine EP Impurity C, also known by its chemical name (2RS)-N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine, is a known impurity of the active pharmaceutical ingredient (API) Promethazine.^[1] As a phenothiazine derivative, the identification and characterization of this impurity are critical for ensuring the quality, safety, and efficacy of Promethazine-containing drug products. This document outlines its key physical and chemical properties and provides a detailed experimental protocol for its analysis.

Chemical Identity and Physical Properties

Promethazine EP Impurity C is available as a free base and as a hydrochloride salt. The hydrochloride salt is often used as a reference standard in analytical testing.

Table 1: Chemical Identifiers of Promethazine EP Impurity C

Identifier	Value
Chemical Name	(2RS)-N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine[1]
Synonyms	N-Desmethyl Promethazine, Desmethyl Promethazine Hydrochloride (for HCl salt), rac N-Demethyl Promethazine Hydrochloride[1][2]
IUPAC Name	N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine
CAS Number	37707-23-6 (Free Base)[3]
CAS Number	60113-77-1 (HCl Salt)[2][3]
Molecular Formula	C ₁₆ H ₁₈ N ₂ S (Free Base)[3]
Molecular Formula	C ₁₆ H ₁₉ ClN ₂ S (HCl Salt)[4]
SMILES	CC(NC)CN1C2=CC=CC=C2SC3=CC=CC=C13. Cl (for HCl salt)[1]

Table 2: Physicochemical Properties of Promethazine EP Impurity C

Property	Value
Molecular Weight	270.39 g/mol (Free Base)[2][3]
Molecular Weight	306.85 g/mol (HCl Salt)[5]
Appearance	Off-White Solid[5]
Solubility	Soluble in Methanol, DMSO[5]
Storage	2-8 °C[5]

Spectroscopic and Chromatographic Data

Detailed spectroscopic data for Promethazine EP Impurity C is typically provided with the Certificate of Analysis (CoA) from commercial suppliers of the reference standard. The primary techniques used for its structural elucidation and confirmation include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to determine the chemical structure and confirm the identity of the molecule.
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the structure.
- Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

While specific peak lists are proprietary to the suppliers, the availability of comprehensive characterization data including ^1H -NMR, Mass Spectrometry, and IR spectroscopy is a standard offering for this reference material.[\[4\]](#)

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of Promethazine and its impurities.[\[6\]](#) Purity analysis of the reference standard is typically performed using HPLC, with purity levels often exceeding 95%.
[\[5\]](#)

Experimental Protocols

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the analysis of Promethazine and its impurities, including Promethazine EP Impurity C. This method is based on common practices in the pharmaceutical industry for related substances analysis.

Table 3: HPLC Method for the Analysis of Promethazine EP Impurity C

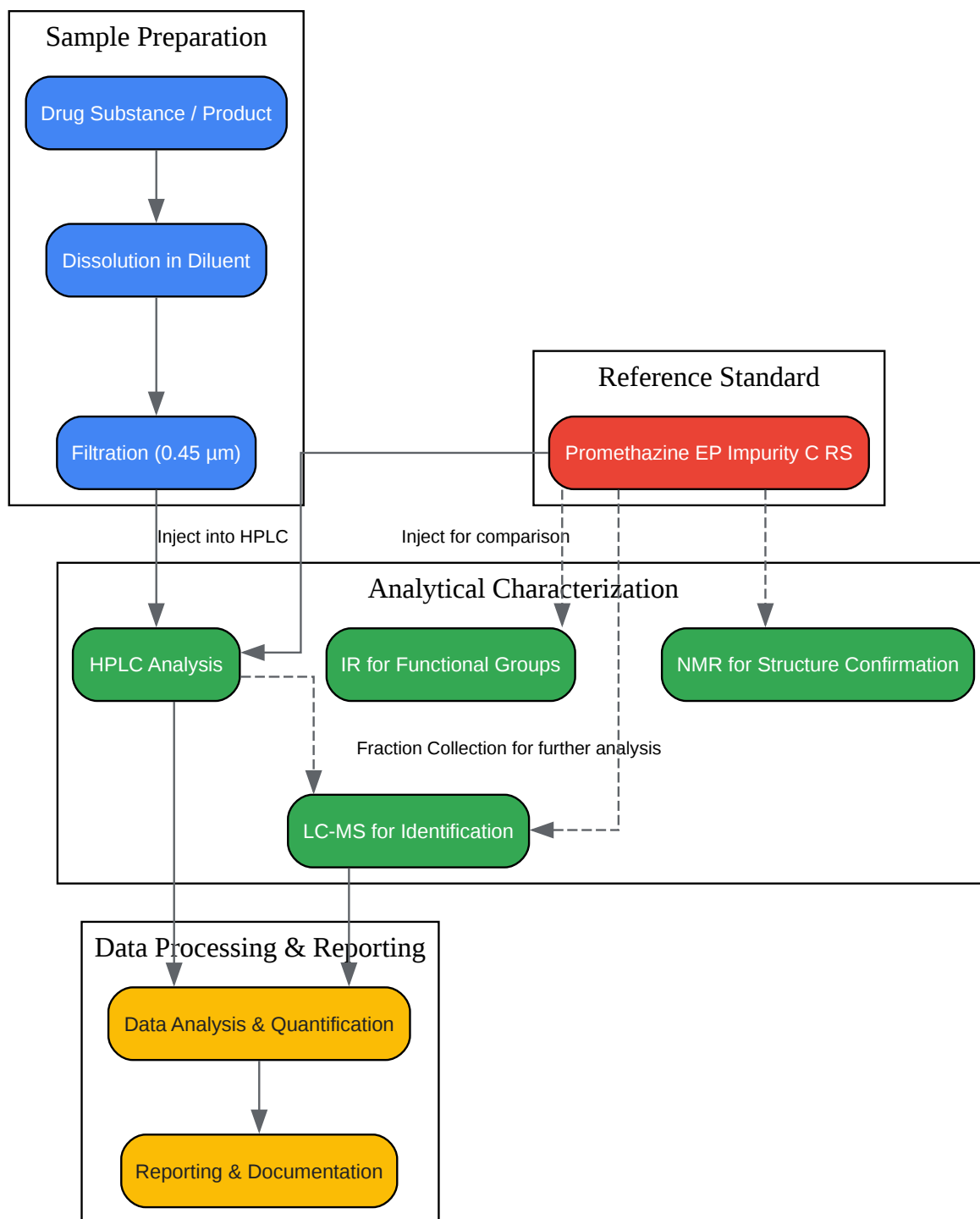
Parameter	Condition
Column	Agilent Eclipse XDB-C18, 250 mm × 4.6 mm, 5 μm[7]
Mobile Phase A	Mixture of potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile (80:20 v/v)[7]
Mobile Phase B	Mixture of potassium dihydrogen phosphate buffer (pH 3.0), acetonitrile, and methanol (10:10:80 v/v/v)[7]
Gradient	A gradient elution is typically employed to separate all related substances.
Flow Rate	1.2 mL/min[7]
Column Temperature	40°C[7]
Detection Wavelength	224 nm[7]
Injection Volume	10 μL
Diluent	0.1% solution of triethylamine in methanol

Sample Preparation:

- **Standard Solution:** Accurately weigh and dissolve an appropriate amount of Promethazine EP Impurity C reference standard in the diluent to obtain a known concentration.
- **Test Solution:** Accurately weigh and dissolve the Promethazine drug substance or a crushed tablet sample in the diluent to achieve a target concentration.
- Filter all solutions through a 0.45 μm nylon syringe filter before injection.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the identification and characterization of Promethazine EP Impurity C in a pharmaceutical sample.



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References

- 1. Promethazine EP Impurity C (HCl salt) | 60113-77-1 | SynZeal [synzeal.com]
- 2. Promethazine EP Impurity C - SRIRAMCHEM [sriramchem.com]
- 3. Promethazine EP Impurity C - CAS - 60113-77-1 | Axios Research [axios-research.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. allmpus.com [allmpus.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Related Substances in Promethazine Hydrochloride and Dextromethorphan Hydrobromide in Oral Solution by RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
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